molecular formula C17H14ClNO4S B4768968 5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate

5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate

Cat. No.: B4768968
M. Wt: 363.8 g/mol
InChI Key: OHOSEDZTWNPWCC-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate (CAS: 693237-01-3) is a sulfonate ester derivative featuring a quinoline backbone substituted with a chlorine atom at the 5-position and a benzenesulfonate group at the 8-position. The benzenesulfonate moiety is further substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 4-position. Key physicochemical properties include:

  • Molecular Weight: 347.2 g/mol
  • XLogP3: 4.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors: 4
  • Rotatable Bonds: 4
  • Topological Polar Surface Area (TPSA): 61 Ų .

The compound’s structure combines aromatic and sulfonate functionalities, which may influence its stability, solubility, and reactivity.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-methoxy-4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-11-5-8-16(15(10-11)22-2)24(20,21)23-14-7-6-13(18)12-4-3-9-19-17(12)14/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOSEDZTWNPWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(2,6-Dichlorophenyl) 2-Methoxy-4-methylbenzenesulfonate
  • Key Differences: Replaces the 5-chloro-8-quinolyl group with a 2,6-dichlorophenyl ring.
  • Implications: Increased lipophilicity (higher XLogP3 expected due to two chlorine atoms). No data on molecular weight or TPSA are available, but steric hindrance from the dichlorophenyl group may reduce rotational freedom .
5-Chloro-8-quinolyl Phosphate
  • Key Differences : Substitutes the benzenesulfonate group with a phosphate ester.
  • Implications: Polarity: Phosphate esters are more polar than sulfonates, likely lowering XLogP3 and increasing solubility in aqueous media. Stability: Sulfonate esters are generally more hydrolytically stable than phosphates, suggesting enhanced stability for the target compound .
Variants with Differing Quinoline Substitutions
  • Example: 3-Chloro-8-quinolyl derivatives.
  • Implications :
    • Chlorine position affects electronic effects (e.g., electron-withdrawing meta vs. para positions) and steric interactions.
    • Altered TPSA and hydrogen-bonding capacity depending on substituent placement.

Physicochemical and Functional Group Comparison

The table below summarizes available data for the target compound and theoretical comparisons with analogues:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Functional Groups
5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate 347.2 4.6 4 4 Sulfonate ester, quinoline
(2,6-Dichlorophenyl) 2-methoxy-4-methylbenzenesulfonate N/A N/A N/A N/A Sulfonate ester, dichlorophenyl
5-Chloro-8-quinolyl phosphate N/A N/A N/A N/A Phosphate ester, quinoline

Key Observations :

  • The methoxy and methyl groups on the benzenesulfonate enhance solubility relative to purely hydrophobic substituents (e.g., dichlorophenyl).

Stability and Reactivity Trends

  • Hydrolytic Stability : Sulfonate esters (target compound) resist hydrolysis better than phosphate esters due to stronger sulfur-oxygen bonds .
  • Electronic Effects : The electron-donating methoxy group on the benzenesulfonate may stabilize the sulfonate group via resonance, contrasting with electron-withdrawing substituents (e.g., nitro groups) that could destabilize it.

Biological Activity

5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClNC_{15}H_{14}ClN with a molecular weight of approximately 273.73 g/mol. The compound features a quinoline core structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways, leading to altered cellular processes such as apoptosis and cell cycle arrest.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on colorectal cancer cells (HCT116 and Caco-2), with IC50 values indicating potent activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT1160.35Induces apoptosis, G2/M phase arrest
Caco-20.40Induces apoptosis, G2/M phase arrest

Antimicrobial Activity

In addition to anticancer properties, the compound has exhibited antimicrobial activity against various bacterial strains. Preliminary tests indicated effective inhibition of growth against pathogens such as Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

  • Colorectal Cancer Study : A study investigated the effects of this compound on HCT116 cells. The results showed a marked decrease in cell viability and significant induction of apoptosis, suggesting its potential as a therapeutic agent for colorectal cancer treatment .
  • Antibacterial Evaluation : Another study focused on the antimicrobial properties of the compound, revealing effective inhibition against clinically relevant strains of bacteria. The study emphasized the need for further exploration into its mechanism and potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via esterification or sulfonation reactions. A common approach involves refluxing equimolar amounts of 5-hydroxymethyl-8-hydroxyquinoline and substituted benzenesulfonyl chlorides in anhydrous tetrahydrofuran (THF) with catalytic HCl. Reaction progress is monitored using thin-layer chromatography (TLC; silica gel plates, CH₂Cl₂/hexane 85:15 v/v). Post-reaction, purification via silica gel column chromatography and recrystallization (e.g., from methanol) ensures high purity . Optimization strategies include:

  • Adjusting solvent polarity (e.g., DMF for higher solubility).
  • Varying reaction times (10–24 hours) and temperatures (reflux vs. room temperature).
  • Testing alternative catalysts (e.g., DMAP for esterification).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and sulfonate ester linkage. Key signals include aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves molecular geometry and confirms steric effects of the 8-quinolyl and 4-methylbenzenesulfonate groups. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₄ClNO₅S, expected [M+H]⁺ = 386.0352) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Methodology :

  • Solubility : Test in polar (water, methanol) vs. non-polar solvents (hexane, ethyl acetate). The sulfonate group enhances aqueous solubility at neutral pH, but the chloro-quinolyl moiety may reduce it in acidic conditions.
  • Stability : Conduct accelerated degradation studies:
  • Thermal stability: Heat at 40–80°C for 24–72 hours; monitor via TLC or HPLC.
  • Photostability: Expose to UV-Vis light (300–800 nm) and assess decomposition by NMR .
  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Q. What methods are recommended for assessing purity, and how are impurities identified?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (deviation <0.4% indicates high purity).
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted starting materials or hydrolyzed sulfonic acids) .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodology :

  • Kinetic Studies : Monitor reactions (e.g., with amines or thiols) using in-situ FTIR or NMR to track intermediate formation. For example, the 8-quinolyl group’s electron-withdrawing effect may direct electrophilic attack to the sulfonate’s para position .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and activation energies for SN2 pathways .

Q. How can computational tools predict the compound’s bioactivity or binding affinity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial DNA gyrase or fungal cytochrome P450). Focus on hydrogen bonding (sulfonate oxygen) and hydrophobic contacts (methyl and chloro groups) .
  • QSAR Modeling : Train models on analogues (e.g., 8-hydroxyquinoline derivatives) to correlate substituents with antimicrobial IC₅₀ values .

Q. How should researchers address contradictory data in reported bioactivity studies (e.g., antimicrobial efficacy)?

  • Methodology :

  • Dose-Response Replication : Test the compound across multiple microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) using standardized MIC assays (CLSI guidelines).
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies off-target effects (e.g., disruption of bacterial membrane integrity) .
  • Control for Batch Variability : Compare results across synthetic batches using HPLC purity data .

Q. What strategies are effective for evaluating in-vivo vs. in-vitro efficacy and toxicity?

  • Methodology :

  • In-Vivo Models : Administer the compound (oral/IP) in rodent models (e.g., murine systemic infection) at 10–100 mg/kg doses. Monitor survival rates and organ toxicity (histopathology of liver/kidney).
  • ADME Studies : Radiolabel the compound (¹⁴C or ³H) to track absorption, distribution, and excretion. Plasma protein binding is assessed via equilibrium dialysis .
  • Cytotoxicity Screening : Use human cell lines (HEK293, HepG2) with MTT assays to determine selectivity indices (IC₅₀ for mammalian vs. microbial cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
5-Chloro-8-quinolyl 2-methoxy-4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.